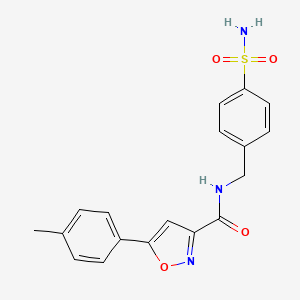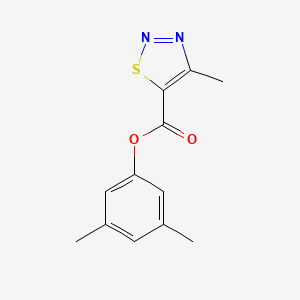![molecular formula C20H20FN3O4 B11359057 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide](/img/structure/B11359057.png)
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(3-フルオロフェニル)ブタンアミドは、オキサジアゾール類に属する複雑な有機化合物です。この化合物は、1,2,4-オキサジアゾール環の存在が特徴であり、この環は多様な生物活性と医薬品化学における応用で知られています。
製法
合成経路と反応条件
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(3-フルオロフェニル)ブタンアミドの合成は、通常、市販されている出発物質から始まる複数段階の工程を伴います。一般的な合成経路には、以下の段階が含まれます。
1,2,4-オキサジアゾール環の形成: この段階では、ヒドラジドなどの適切な前駆体を、酸性または塩基性条件下で適切なカルボン酸誘導体と環化させることで、環を形成します。
ジメトキシフェニル基の導入: これは、ジメトキシフェニルハライドがオキサジアゾール中間体と反応する求核置換反応によって達成できます。
フルオロフェニル基の結合: この段階では、通常、パラジウム触媒によるクロスカップリング反応によって、フルオロフェニル基をオキサジアゾール環に結合させます。
ブタンアミド部分の形成: 最終段階では、適切な反応条件下で、オキサジアゾール中間体を、ブタンアミドなどの適切なアミンとアミド化します。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために、上記の合成経路の最適化が必要となる場合があります。これには、高度な触媒系、連続フロー反応器、クロマトグラフィーや結晶化などの精製技術の使用が含まれます。
化学反応解析
反応の種類
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(3-フルオロフェニル)ブタンアミドは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、酸化誘導体の生成につながります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して還元反応を行うことができ、還元誘導体の生成につながります。
置換: この化合物は、求核置換反応または求電子置換反応を受けることができ、フェニル環上の官能基が他の置換基に置き換わります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ハロゲン化剤、アミンやチオールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(3-フルオロフェニル)ブタンアミドは、次のような幅広い科学研究への応用があります。
医薬品化学: この化合物は、抗炎症、抗がん、抗菌などの生物活性を示すことから、治療薬としての可能性について研究されています。
生物学研究: 酵素阻害や受容体結合など、さまざまな生物学的経路やメカニズムを研究するためのツール化合物として使用されています。
ケミカルバイオロジー: この化合物は、生体分子との相互作用とその細胞プロセスへの影響を調べるためのケミカルバイオロジー研究で使用されています。
工業応用: その独特の化学的性質により、ポリマーやコーティングなどの新素材の開発に使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This can be achieved through a nucleophilic substitution reaction, where a dimethoxyphenyl halide reacts with the oxadiazole intermediate.
Attachment of the fluorophenyl group: This step involves the coupling of the fluorophenyl group to the oxadiazole ring, typically through a palladium-catalyzed cross-coupling reaction.
Formation of the butanamide moiety: The final step involves the amidation of the oxadiazole intermediate with a suitable amine, such as butanamide, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学的研究の応用
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biomolecules and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(3-フルオロフェニル)ブタンアミドの作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、特定の酵素や受容体の阻害剤として作用し、生物学的プロセスの調節につながる可能性があります。たとえば、炎症やがん進行に関与する酵素の活性を阻害することで、治療効果を発揮する可能性があります。
類似化合物との比較
類似化合物
3,4-ジメトキシフェネチルアミン: 主要なヒト神経伝達物質であるドーパミンと類似の構造的特徴を持つアナログ。
3,4-ジメトキシフェニルプロピオン酸: さまざまな化学的および生物学的研究で使用されている、同様のジメトキシフェニル基を持つ化合物。
フルモル: 農業分野で使用されている、同様のフルオロフェニル基を持つ化合物。
独自性
4-[3-(3,4-ジメトキシフェニル)-1,2,4-オキサジアゾール-5-イル]-N-(3-フルオロフェニル)ブタンアミドは、オキサジアゾール環、ジメトキシフェニル基、フルオロフェニル基の組み合わせにより、独特です。この独自の構造は、明確な化学的および生物学的特性を付与し、研究や潜在的な治療応用のための貴重な化合物となっています。
特性
分子式 |
C20H20FN3O4 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-fluorophenyl)butanamide |
InChI |
InChI=1S/C20H20FN3O4/c1-26-16-10-9-13(11-17(16)27-2)20-23-19(28-24-20)8-4-7-18(25)22-15-6-3-5-14(21)12-15/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,22,25) |
InChIキー |
LWUYJFXRBFIXCL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11358979.png)
![5-(4-chlorophenyl)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11358984.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-4-carboxamide](/img/structure/B11358992.png)
![N-(1,3-benzodioxol-5-yl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11358994.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11359001.png)
![N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide](/img/structure/B11359004.png)
![5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11359007.png)

![5-fluoro-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11359023.png)
![Methyl 2-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamido}benzoate](/img/structure/B11359032.png)

![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N,N-dimethylacetamide](/img/structure/B11359040.png)

![5-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B11359052.png)
